(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a chiral amino acid derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-ethoxy-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- (S)-2-Amino-2-(3-methoxy-4-ethoxyphenyl)acetic acid
- (S)-2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
- (S)-2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds.
- Unique Properties: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is unique due to its specific combination of ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMDDPZZGLVAD-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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